molecular formula C10H15Cl2F3N4 B2505667 N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride CAS No. 1448854-92-9

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride

Cat. No.: B2505667
CAS No.: 1448854-92-9
M. Wt: 319.15
InChI Key: LOALOTCVEOUZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride (CAS 1448854-92-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine-pyrimidine core structure, a scaffold frequently employed in the design of biologically active molecules. Its key structural motif is present in advanced research compounds, including derivatives being investigated as potent GPR119 agonists for the potential treatment of metabolic diseases such as type 2 diabetes; these agonists have been shown to augment insulin secretion and effectively lower plasma glucose in preclinical models . The piperidine-pyrimidine scaffold is also a key structural element in other active research areas, including the development of CDC42/RHOJ inhibitors, which represent a promising class for the discovery of anticancer drugs due to their role in inhibiting tumor progression pathways . The molecule consists of a 6-(trifluoromethyl)pyrimidin-4-amine group linked to a piperidin-4-yl ring, supplied as a stable dihydrochloride salt to enhance its solubility and handling for research purposes. The molecular formula is C10H15Cl2F3N4, and it has a molecular weight of 319.15 g/mol . This product is intended for research and development applications in a laboratory setting exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can be assured of reliable cold-chain transportation to preserve the integrity of the product .

Properties

IUPAC Name

N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7;;/h5-7,14H,1-4H2,(H,15,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOALOTCVEOUZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Enaminones with Guanidines

A widely adopted method involves the cyclocondensation of enaminones with guanidine derivatives. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with guanidine hydrochloride in the presence of triethylamine to form a trifluoromethyl-substituted pyrimidine intermediate. This reaction typically proceeds under reflux in ethanol, achieving yields of 72–85% after recrystallization.

Key reaction conditions :

  • Solvent : Ethanol or tetrahydrofuran (THF)
  • Temperature : 80–100°C (reflux)
  • Catalyst : Triethylamine or pyridine
  • Time : 12–24 hours

Three-Component Reactions in Aqueous Media

An alternative route employs a one-pot, three-component reaction involving malononitrile, aldehydes, and amidines. Sodium acetate in water under reflux or microwave irradiation facilitates the formation of 4-amino-5-pyrimidinecarbonitrile derivatives. While this method excels in atom economy, it requires subsequent functionalization to introduce the trifluoromethyl group.

Advantages :

  • Green chemistry : Water as solvent reduces environmental impact.
  • Microwave acceleration : Reduces reaction time from hours to minutes.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via two principal strategies:

Direct Trifluoromethylation of Pyrimidine

Electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent ([Ph₂SCF₃]⁺OTf⁻) enables direct substitution at the pyrimidine’s C6 position. This method demands anhydrous conditions and temperatures of −20°C to 25°C to minimize side reactions.

Example protocol :

  • Dissolve 6-bromopyrimidin-4-amine in dry THF.
  • Add CF₃I (1.2 equiv) and CuI catalyst (10 mol%).
  • Stir at −20°C for 6 hours, then warm to room temperature.
  • Isolate product via column chromatography (hexane/ethyl acetate).

Prefunctionalized Building Blocks

Incorporating trifluoromethyl groups early in the synthesis avoids late-stage functionalization challenges. For instance, ethyl 4,4,4-trifluoroacetoacetate serves as a starting material in Hantzsch-type pyrimidine syntheses, ensuring regioselective CF₃ placement.

Piperidin-4-ylamine Incorporation

The piperidin-4-ylamine moiety is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination:

Nucleophilic Substitution

6-Chloro-4-(trifluoromethyl)pyrimidine reacts with piperidin-4-amine in dimethylformamide (DMF) at 120°C for 8 hours. Potassium carbonate acts as a base, achieving substitution yields of 68–75%.

Optimization insights :

  • Solvent polarity : DMF > DMSO > acetonitrile in yield efficiency.
  • Leaving group : Chlorine > bromine in reactivity for SNAr.

Reductive Amination

For substrates lacking leaving groups, reductive amination links the pyrimidine and piperidine rings. A mixture of 4-aminopiperidine and 6-(trifluoromethyl)pyrimidin-4-one undergoes reaction with sodium triacetoxyborohydride (STAB) in dichloromethane, yielding the secondary amine.

Conditions :

  • Reducing agent : STAB (2.0 equiv)
  • Temperature : 0°C to room temperature
  • Time : 12–18 hours

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances solubility and stability. The free base is treated with hydrochloric acid (HCl) in a stoichiometric ratio of 1:2.

Procedure :

  • Dissolve N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine in anhydrous diethyl ether.
  • Slowly add 2.0 equivalents of HCl (gas or concentrated aqueous solution).
  • Stir for 1 hour, then filter and wash with cold ether.
  • Dry under vacuum to obtain a crystalline solid.

Critical parameters :

  • Acid purity : Azeotropic HCl minimizes side reactions.
  • Solvent choice : Ether or dichloromethane prevents protonation competition.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer for exothermic steps like trifluoromethylation. A representative flow setup achieves 90% yield in 10 minutes residence time.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield >99% pure dihydrochloride.
  • Chromatography : Reserved for intermediates; silica gel with ethyl acetate/methanol gradients resolves regioisomers.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scalability Cost
Cyclocondensation 72–85 18–24 h Moderate $$
Three-component 65–78 30 min High $
Reductive amination 60–68 12 h Low $$$

Key observations :

  • Microwave-assisted three-component reactions offer the shortest synthesis time but require specialized equipment.
  • Cyclocondensation balances yield and scalability for pilot-scale production.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

The electron-withdrawing CF₃ group directs electrophilic attacks to the C2 and C4 positions. Using bulky bases (e.g., DBU) favors substitution at C4, achieving >90% regioselectivity.

Piperidine Ring Stability

Piperidin-4-amine’s secondary amine is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidant stabilizers (e.g., BHT) mitigates degradation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the piperidine ring can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have shown that derivatives of trifluoromethyl pyrimidine, including N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, exhibit promising anticancer properties. For instance, compounds in this class demonstrated moderate activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml . While the activity was lower than that of established chemotherapeutics like doxorubicin, these findings indicate a potential for development into effective anticancer agents.
  • Antifungal Properties :
    • The compound has been evaluated for its antifungal activities against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests revealed significant inhibition rates, suggesting that these derivatives may serve as effective antifungal agents in agricultural applications .
  • Insecticidal Activity :
    • N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine has also shown moderate insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda. These results indicate its potential utility in pest management strategies within agricultural settings .

Synthesis and Characterization

The synthesis of N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study published in Frontiers in Chemistry synthesized a series of trifluoromethyl pyrimidine derivatives and assessed their biological activities. The results indicated specific compounds that inhibited cancer cell proliferation effectively, providing a foundation for further drug development efforts targeting these pathways .
  • Agricultural Applications :
    • Research examining the antifungal and insecticidal properties of pyrimidine derivatives highlighted their potential as bioactive agents in crop protection. The findings suggest that these compounds could be developed into new fungicides or insecticides that are less harmful to non-target organisms compared to conventional pesticides .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of a key enzyme in a metabolic pathway, leading to a decrease in the production of a specific metabolite. Alternatively, it may bind to a receptor, altering its conformation and affecting downstream signaling events.

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Analogs

  • N-[(Piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine dihydrochloride (): Core Structure: Pyridine (6-membered ring with one nitrogen) instead of pyrimidine (6-membered ring with two nitrogens). Substituents: Piperidin-4-ylmethyl group at position 2 and trifluoromethyl at position 4.

Pyrrolo[2,3-d]pyrimidine Derivatives

  • N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride (): Core Structure: Pyrrolo[2,3-d]pyrimidine (fused bicyclic system), increasing planarity and π-stacking capacity. Substituents: Chiral 6-methylpiperidin-3-yl group.

Pyridazine-Based Analogs

  • N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride ():
    • Core Structure : Pyridazine (6-membered ring with two adjacent nitrogens).
    • Substituents : Bulky 3,4-difluorobenzyl-piperidine group.
    • Impact : Pyridazine’s electron-deficient nature may enhance interactions with electron-rich biological targets. Higher molecular weight (445.26 g/mol) compared to the target compound (~315 g/mol estimated) suggests altered pharmacokinetics .
  • N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine hydrochloride (): Core Structure: Pyridazine with trifluoromethyl at position 5. Molecular Weight: 282.69 g/mol (lower than the target compound due to absence of a second HCl). Salt Form: Monohydrochloride vs. dihydrochloride; this affects solubility and formulation .

Research Implications and Trends

  • Electron-Withdrawing Groups : Trifluoromethyl substitution (common in all analogs) enhances metabolic stability and bioavailability by reducing oxidative degradation .
  • Salt Forms : Dihydrochloride salts (e.g., target compound vs. ) improve aqueous solubility, critical for in vivo studies .
  • Heterocyclic Diversity : Pyrimidine and pyridazine cores are preferred in kinase inhibitors, while pyrrolopyrimidines are explored in oncology .

Biological Activity

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a piperidine moiety, has been investigated for its interactions with various biological targets, particularly in the context of metabolic disorders and cancer therapy.

  • Molecular Formula: C10H15Cl2F3N
  • Molecular Weight: 246.24 g/mol
  • IUPAC Name: N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
  • CAS Number: 1448960-72-2

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine acts as an agonist for specific receptors, notably GPR119, which is implicated in glucose homeostasis and insulin secretion. The binding of this compound to GPR119 activates intracellular signaling pathways that may enhance insulin sensitivity and promote glucose-dependent insulin secretion, making it a candidate for treating type 2 diabetes .

Anticancer Activity

Research indicates that derivatives of pyrimidines, including N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the phosphorylation of epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This suggests a potential role in targeted cancer therapies, particularly for tumors with EGFR mutations .

Metabolic Disorders

The compound has been explored for its effects on metabolic disorders. Its ability to stimulate GPR119 may provide therapeutic benefits in managing obesity and type 2 diabetes by enhancing insulin secretion and improving glucose metabolism .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(Piperidin-4-yl)pyrimidin-4-amineLacks trifluoromethyl groupDiffering pharmacological profile
6-(Trifluoromethyl)pyrimidin-4-amineLacks piperidine ringReduced stability and reactivity
N-(Piperidin-4-yl)-2-(trifluoromethyl)pyrimidin-4-amineTrifluoromethyl at different positionVariations in pharmacological effects

The unique combination of structural features in N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine contributes to its distinct biological activity compared to similar compounds.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine significantly inhibited cell proliferation in various cancer cell lines. The compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers, suggesting its potential as a therapeutic agent against certain cancers .

Study 2: Metabolic Effects

In another investigation, the compound was evaluated for its effects on glucose metabolism in diabetic models. Results indicated that treatment with N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine improved glycemic control and enhanced insulin sensitivity, supporting its use in managing metabolic disorders .

Q & A

Basic: What are the key synthetic routes for N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride?

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. A common approach includes:

  • Step 1 : Formation of the pyrimidine core via nucleophilic substitution or cyclization reactions.
  • Step 2 : Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or copper-mediated trifluoromethylation.
  • Step 3 : Coupling the piperidin-4-amine moiety under Buchwald-Hartwig amination or reductive amination conditions.
  • Step 4 : Final dihydrochloride salt formation via acid treatment (e.g., HCl in anhydrous ethanol).
    Critical parameters include temperature control (60–120°C), solvent choice (DMF, THF, or dichloromethane), and catalysts (e.g., Pd/C for hydrogenation) to ensure >90% yield and purity >95% .

Advanced: How can structural modifications during synthesis enhance biological activity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine C6 position improves metabolic stability by reducing oxidative degradation. Piperidine N-substitution (e.g., alkylation) modulates receptor binding affinity, as seen in analogs with 10-fold higher potency in kinase inhibition assays . Conformational rigidity from the piperidine ring enhances selectivity for target enzymes (e.g., EGFR variants) by restricting rotational freedom .

Basic: What analytical methods validate the compound’s purity and structure?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>98% at 254 nm).
  • NMR : 1H^1\text{H}-NMR confirms regiochemistry (e.g., singlet for C5-H in pyrimidine at δ 8.2 ppm; piperidine protons at δ 2.8–3.4 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 305.1) and HRMS validate molecular weight .

Advanced: How to resolve contradictions in spectral data for intermediates?

For ambiguous 13C^{13}\text{C}-NMR signals (e.g., overlapping piperidine carbons), use 2D techniques like HSQC or HMBC to assign quaternary carbons. For discrepancies in HPLC retention times, employ spiking experiments with authentic standards or chiral columns to rule out enantiomeric impurities .

Basic: What are optimal storage conditions for long-term stability?

Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Aqueous solubility (>50 mg/mL in PBS) allows lyophilization for extended stability (>24 months) .

Advanced: How does hygroscopicity impact experimental reproducibility?

The dihydrochloride salt is hygroscopic; moisture uptake (>5% w/w) alters solubility and bioavailability. Pre-dry samples under vacuum (40°C, 24 hr) before kinetic assays. Monitor water content via Karl Fischer titration to ensure <0.1% moisture .

Basic: What in vitro assays assess the compound’s biological activity?

  • Kinase Inhibition : IC50_{50} determination via ADP-Glo™ assay (e.g., IC50_{50} = 12 nM for EGFR L858R mutant).
  • Cellular Uptake : Fluorescence polarization using FITC-labeled analogs in HEK293 cells.
  • Cytotoxicity : MTT assays (72 hr incubation) in cancer cell lines (e.g., IC50_{50} = 1.2 µM in A549) .

Q. Advanced: How to interpret conflicting IC50_{50} values across studies?

Discrepancies may arise from assay conditions:

  • ATP Concentration : High ATP (1 mM) reduces apparent inhibition (e.g., IC50_{50} shifts from 12 nM to 45 nM).
  • Cell Permeability : Use PAMPA assays to correlate logP (2.8) with cellular uptake efficiency .

Basic: What safety protocols are recommended for handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .

Advanced: How to assess in vivo toxicity mechanisms?

Conduct metabolite profiling via LC-MS/MS in rodent plasma. The trifluoromethyl group generates stable metabolites (e.g., trifluoroacetic acid), reducing hepatotoxicity risk compared to chlorinated analogs. Dose-dependent cardiotoxicity (hERG IC50_{50} = 8 µM) requires patch-clamp validation .

Basic: What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates logP (2.8), CNS permeability (QPPCaco = 120 nm/s), and CYP3A4 inhibition risk (low).
  • Molecular Docking : AutoDock Vina models binding to EGFR (ΔG = -9.2 kcal/mol) .

Advanced: How to optimize bioavailability via formulation?

Nanoemulsions (e.g., 150 nm particles with Tween-80) improve oral bioavailability from 15% to 42% in rat models. Co-crystallization with succinic acid enhances dissolution rate (85% release in 30 min) .

Basic: How does the compound interact with serum proteins?

Equilibrium dialysis shows 92% binding to human serum albumin (HSA), primarily via Sudlow site I (Kd_d = 8 µM). Competitor assays with warfarin confirm displacement .

Advanced: What strategies reduce plasma protein binding for enhanced efficacy?

Introducing polar groups (e.g., hydroxyl at piperidine C3) lowers HSA affinity (Kd_d = 45 µM) while maintaining target engagement. PEGylation increases free fraction from 8% to 22% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.